N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H15FN2O and its molecular weight is 282.318. The purity is usually 95%.
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Scientific Research Applications
Photoreactions and Stability Studies
Research on flutamide, a compound with a similar chemical structure, has shown that it undergoes different photoreactions in various solvents, leading to different degradation products. Such studies are crucial for understanding the stability and degradation pathways of pharmaceutical compounds, which could be relevant for N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide in assessing its photostability and potential phototoxicity in pharmaceutical formulations (Watanabe et al., 2015).
Metabolism and Toxicity Analysis
Investigations into the metabolism of flutamide have identified various metabolites and their pathways, which are essential for understanding the drug's pharmacokinetics and potential toxicological profiles. Such research could be analogously applied to N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide, providing insights into its metabolic stability, identification of metabolites, and evaluation of any associated toxic risks (Goda et al., 2006).
Chemical Synthesis and Novel Compound Development
Studies on the synthesis of novel chemical entities, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, highlight the potential for developing new compounds with therapeutic applications, including anti-inflammatory activity. This suggests a pathway for the development and synthesis of new compounds based on the N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide structure for various biomedical applications (Sunder et al., 2013).
Advanced Material and Sensor Development
Research into novel materials and sensors, for instance, chemosensors for metal ion detection, could provide a framework for utilizing N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide in the development of new sensing materials or as a component in organic electronics or photovoltaics, based on its chemical structure and properties (Park et al., 2015).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-20-11-12(15-4-2-3-5-16(15)20)10-17(21)19-14-8-6-13(18)7-9-14/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQHRYVVGFYCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.